2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide
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Overview
Description
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The compound also features a methoxy group and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production and allow for precise control of reaction conditions.
Continuous Flow Reactors: These are used for large-scale production and offer advantages such as improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide can be compared with other similar compounds, such as:
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
Cycloserine: An antibiotic that also contains an oxazolidinone ring and is used to treat tuberculosis.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-9-12(16)14-7-11-8-15(13(17)19-11)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQEOSQXMKFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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